
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic compound that contains a pyrazine ring with a trifluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid typically involves the reaction of trifluoromethylated precursors with appropriate reagents under controlled conditions. One common method involves the reaction of trifluorotriacetic acid lactone with primary amines, phenylenediamine, or phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving oxidative stress or inflammation
Mécanisme D'action
The mechanism of action of 5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in oxidative stress or inflammatory responses. Its trifluoromethyl group can enhance its binding affinity and specificity towards these targets, leading to potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE): A potent proinflammatory mediator involved in various biological processes.
Hexafluorodehydroacetic acid: Another trifluoromethylated compound with distinct chemical properties and applications.
Uniqueness
5-Oxo-6-(trifluoromethyl)-4,5-dihydropyrazine-2-carboxylic acid is unique due to its specific combination of a pyrazine ring, trifluoromethyl group, and carboxylic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H3F3N2O3 |
|---|---|
Poids moléculaire |
208.09 g/mol |
Nom IUPAC |
6-oxo-5-(trifluoromethyl)-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)3-4(12)10-1-2(11-3)5(13)14/h1H,(H,10,12)(H,13,14) |
Clé InChI |
OIIMYJCBSMYCLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=O)N1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
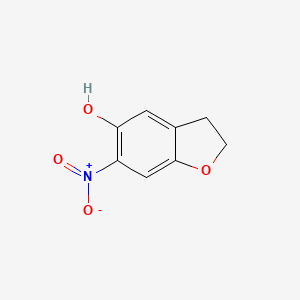
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
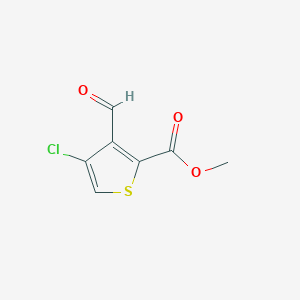

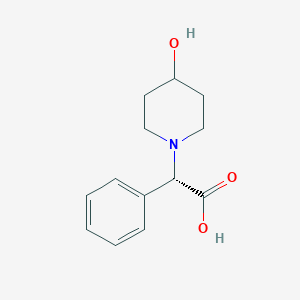
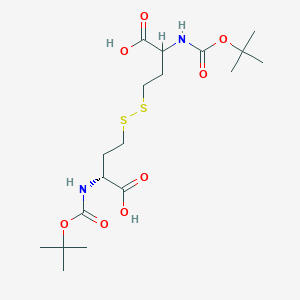
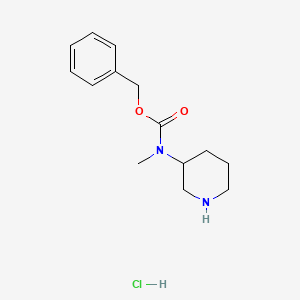
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)

![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
